molecular formula C6H13N3O B172620 2-(Piperazin-2-yl)acetamide CAS No. 14465-85-1

2-(Piperazin-2-yl)acetamide

Cat. No.: B172620
CAS No.: 14465-85-1
M. Wt: 143.19 g/mol
InChI Key: NMPGHGKEQNHEMI-UHFFFAOYSA-N
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Description

2-(Piperazin-2-yl)acetamide is a chemical compound that features a piperazine ring substituted with an acetamide group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-2-yl)acetamide typically involves the reaction of piperazine with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds as follows:

    Reaction with Acetic Anhydride: Piperazine is reacted with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.

    Reaction with Acetyl Chloride: Piperazine is reacted with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; carried out at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; carried out in anhydrous solvents like tetrahydrofuran.

    Substitution: Alkyl halides, sulfonyl chlorides; carried out in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

2-(Piperazin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its role in modulating neurotransmitter receptors.

    Industry: Employed in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Piperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

2-(Piperazin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

2-piperazin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(10)3-5-4-8-1-2-9-5/h5,8-9H,1-4H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPGHGKEQNHEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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